molecular formula C13H19Cl2N3O B2895806 2-[(Butan-2-ylamino)methyl]-3H-quinazolin-4-one;dihydrochloride CAS No. 2418679-53-3

2-[(Butan-2-ylamino)methyl]-3H-quinazolin-4-one;dihydrochloride

Cat. No.: B2895806
CAS No.: 2418679-53-3
M. Wt: 304.22
InChI Key: YKGWUAKTGLSMIO-UHFFFAOYSA-N
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Description

2-[(Butan-2-ylamino)methyl]-3H-quinazolin-4-one;dihydrochloride is a synthetic compound belonging to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antiviral, and antibacterial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Butan-2-ylamino)methyl]-3H-quinazolin-4-one typically involves the reaction of anthranilic acid with an appropriate amine and aldehyde under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinone core . The dihydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-[(Butan-2-ylamino)methyl]-3H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydroquinazolines, and various substituted quinazolines, which can exhibit different biological activities .

Scientific Research Applications

2-[(Butan-2-ylamino)methyl]-3H-quinazolin-4-one;dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Butan-2-ylamino)methyl]-3H-quinazolin-4-one;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

2-[(butan-2-ylamino)methyl]-3H-quinazolin-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O.2ClH/c1-3-9(2)14-8-12-15-11-7-5-4-6-10(11)13(17)16-12;;/h4-7,9,14H,3,8H2,1-2H3,(H,15,16,17);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGWUAKTGLSMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=NC2=CC=CC=C2C(=O)N1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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